molecular formula CH7NO3S B1599841 Ammonium methanesulfonate CAS No. 22515-76-0

Ammonium methanesulfonate

Cat. No.: B1599841
CAS No.: 22515-76-0
M. Wt: 113.14 g/mol
InChI Key: QHYIGPGWXQQZSA-UHFFFAOYSA-N
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Description

Ammonium methanesulfonate is an organic salt with the chemical formula CH₇NO₃S. It is derived from methanesulfonic acid and ammonia. This compound is known for its stability and solubility in water, making it useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium methanesulfonate can be synthesized through the neutralization of methanesulfonic acid with ammonia. The reaction is typically carried out in an aqueous solution, where methanesulfonic acid (CH₃SO₃H) reacts with ammonia (NH₃) to form this compound (CH₇NO₃S) and water (H₂O): [ \text{CH}_3\text{SO}_3\text{H} + \text{NH}_3 \rightarrow \text{CH}_7\text{NO}_3\text{S} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled addition of ammonia to methanesulfonic acid under cooling to manage the exothermic nature of the reaction. The resulting solution is then concentrated and crystallized to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Ammonium methanesulfonate primarily undergoes substitution reactions due to the presence of the methanesulfonate group. It can also participate in acid-base reactions.

Common Reagents and Conditions:

    Substitution Reactions: this compound can react with various nucleophiles, such as halides, to form corresponding methanesulfonate esters.

    Acid-Base Reactions: It can act as a source of methanesulfonic acid in reactions where a strong acid is required.

Major Products Formed:

    Methanesulfonate Esters: Formed through substitution reactions with alcohols or halides.

    Methanesulfonic Acid: Released in acid-base reactions.

Scientific Research Applications

Ammonium methanesulfonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of methanesulfonate esters.

    Biology: Employed in studies involving the stabilization of proteins and enzymes due to its non-volatile nature.

    Medicine: Investigated for its potential use in drug formulations as a stabilizing agent.

    Industry: Utilized in electroplating processes and as a catalyst in various chemical reactions.

Mechanism of Action

The primary mechanism of action for ammonium methanesulfonate involves its ability to donate the methanesulfonate group in chemical reactions. This group can participate in nucleophilic substitution reactions, where it acts as a leaving group, facilitating the formation of new chemical bonds. The compound’s stability and solubility in water also contribute to its effectiveness in various applications.

Comparison with Similar Compounds

    Sodium Methanesulfonate: Similar in structure but contains sodium instead of ammonium.

    Potassium Methanesulfonate: Contains potassium as the cation.

    Methanesulfonic Acid: The parent acid from which ammonium methanesulfonate is derived.

Uniqueness: this compound is unique due to its ammonium cation, which imparts different solubility and reactivity characteristics compared to its sodium and potassium counterparts. Its non-volatile nature and stability make it particularly useful in applications where these properties are desired.

Properties

CAS No.

22515-76-0

Molecular Formula

CH7NO3S

Molecular Weight

113.14 g/mol

IUPAC Name

azane;methanesulfonic acid

InChI

InChI=1S/CH4O3S.H3N/c1-5(2,3)4;/h1H3,(H,2,3,4);1H3

InChI Key

QHYIGPGWXQQZSA-UHFFFAOYSA-N

SMILES

CS(=O)(=O)[O-].[NH4+]

Canonical SMILES

CS(=O)(=O)O.N

physical_description

Liquid

Pictograms

Irritant

Related CAS

75-75-2 (Parent)

Origin of Product

United States

Synthesis routes and methods

Procedure details

WO 00/31027 discloses a process for oxidizing dimethyl disulfide with nitric acid to MSA, the oxides of nitrogen which are formed being reacted with O2 to give nitric acid again and this being recycled to the process. CN1 810 780 A discloses a process in which ammonium sulfite and/or ammonium hydrogen sulfite is reacted with dimethyl sulfate to give ammonium methanesulfonate and ammonium sulfate. The ammonium sulfate can be precipitated with Ca2+ as CaSO4. MSA can be liberated from the remaining Ca(CH3SO3)2 with sulfuric acid and can be worked up, once again CaSO4 being precipitated. EP 906 904 A2 discloses a process in which sodium sulfite is reacted with dimethyl sulfate. MSA can be liberated from the resulting mixture after acidification with concentrated sulfuric acid. The three last mentioned processes have the advantage that the MSA obtained is virtually free of chlorine compounds.
Name
ammonium sulfite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ammonium hydrogen sulfite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ammonium methanesulfonate
Name
ammonium sulfate

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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